Product packaging for 2,3,4,5-Tetrafluoroaniline(Cat. No.:CAS No. 5580-80-3)

2,3,4,5-Tetrafluoroaniline

Cat. No.: B1294667
CAS No.: 5580-80-3
M. Wt: 165.09 g/mol
InChI Key: BEECAQIHCYTZHC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aniline (B41778) Compounds in Contemporary Chemical Research

Fluorinated aniline compounds represent a class of molecules with significant importance in chemical research and industry. The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique chemical and physical properties that are highly sought after. The introduction of fluorine can weaken the basicity of the amine group while enhancing the metabolic stability of the molecule, a crucial factor in drug design. alfa-chemistry.com This modification is a widely used strategy to improve the bioactivity and chemical stability of organic compounds. solubilityofthings.com

Consequently, fluorinated anilines are valuable intermediates and building blocks in the synthesis of a wide array of products. 3wpharm.com They are fundamental to the development of pharmaceuticals, particularly fluorinated drugs that may offer enhanced efficacy. chemimpex.com Their utility extends to the agrochemical industry for the creation of more effective pesticides and herbicides. ontosight.ai Furthermore, in the realm of materials science, these compounds are used to produce high-performance polymers, dyes, flame retardants, and specialty coatings. chemimpex.comlookchem.com The inherent strength of the carbon-fluorine bond often contributes to the exceptional thermal stability and chemical resistance of the resulting materials. chemimpex.com

Overview of 2,3,4,5-Tetrafluoroaniline as a Versatile Synthetic Building Block and Research Target

This compound is an aromatic amine characterized by a benzene (B151609) ring substituted with four fluorine atoms and an amino group. lookchem.com This specific arrangement of atoms makes it a highly versatile and valuable building block in synthetic organic chemistry. 3wpharm.com Its structure, featuring both a nucleophilic amine group and a heavily fluorinated, electron-deficient aromatic ring, provides a unique platform for a variety of chemical transformations. solubilityofthings.comacs.org

The physical and chemical properties of this compound are central to its utility in research. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃F₄N lookchem.com
Molecular Weight 165.09 g/mol lookchem.com
Appearance White to brown powder; Colorless to pale yellow solid lookchem.comsolubilityofthings.com
Melting Point 27-29 °C lookchem.com
Boiling Point 78 °C @ 13 mm Hg lookchem.com
CAS Number 5580-80-3 lookchem.com

The presence of four electron-withdrawing fluorine atoms significantly influences the electronic properties of the aromatic ring, while the amine group provides a reactive site for further functionalization. solubilityofthings.comacs.org This dual characteristic allows for its use as a precursor in the synthesis of more complex polyfluorinated molecules. One notable synthetic route involves the iodination of this compound, followed by a Sonogashira coupling reaction to produce polyfluorinated ortho-alkynylanilines, which are themselves valuable synthetic intermediates. lookchem.com

Research Trajectories and Objectives Pertaining to this compound

The unique properties of this compound have defined several key trajectories and objectives in scientific research. These research goals primarily leverage its role as a specialized chemical intermediate.

Pharmaceutical and Agrochemical Synthesis: A major research focus is its application as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. lookchem.comchemimpex.com The objective is to create new active ingredients with potentially improved therapeutic or pesticidal properties, capitalizing on the effects of fluorine substitution. lookchem.com

Advanced Materials and Dyes: Research explores its use in creating new materials with unique characteristics. lookchem.comchemimpex.com This includes its potential application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, owing to its distinct electronic properties. lookchem.com Additionally, it serves as a precursor in the dye industry for producing colors for textiles and plastics. lookchem.com The electrochemical oxidation of this compound to form its corresponding polymer has been investigated for its electrochromic properties. acs.org

Elucidation of Synthetic Pathways: A fundamental research objective is the continued exploration of its synthetic utility. This involves using it as a starting material to develop efficient pathways to complex, highly fluorinated molecules. For instance, it is a key starting material for synthesizing polyfluorinated ortho-alkynylanilines, which are versatile building blocks for a range of polyfluorinated benzo-fused azaheterocycles. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F4N B1294667 2,3,4,5-Tetrafluoroaniline CAS No. 5580-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrafluoroaniline
Source PubChem
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InChI

InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEECAQIHCYTZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204387
Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5580-80-3, 71964-99-3
Record name 2,3,4,5-Tetrafluoroaniline
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Record name 5580-80-3
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Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Record name Tetrafluoroaniline
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Record name 2,3,4,5-TETRAFLUOROANILINE
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Synthetic Methodologies and Reaction Pathways for 2,3,4,5 Tetrafluoroaniline and Its Precursors

Established Synthetic Routes to 2,3,4,5-Tetrafluoroaniline

Established methods for the synthesis of this compound have traditionally relied on multi-step processes involving fluorinated starting materials. These routes are well-documented and provide reliable access to the target compound, albeit with considerations for reaction conditions and intermediate handling.

Multi-step Synthesis from Pentafluorobenzonitrile via Aminotetrafluorobenzonitrile Intermediate

A viable pathway to this compound can be conceptualized starting from pentafluorobenzonitrile. This synthesis would proceed through a nucleophilic aromatic substitution reaction to introduce an amino group, forming an aminotetrafluorobenzonitrile intermediate. Subsequent reduction of the nitrile group would then yield the desired tetrafluoroaniline.

The initial step involves the selective replacement of a fluorine atom on the pentafluorobenzonitrile ring with an amino group. This is typically achieved using a nitrogen nucleophile. The resulting aminotetrafluorobenzonitrile would then undergo reduction of the cyano group to an aminomethyl group, which would then be converted to the final aniline (B41778). While the direct synthesis of this compound from pentafluorobenzonitrile via an aminotetrafluorobenzonitrile intermediate is not extensively detailed in readily available literature, the synthesis of pentafluorobenzonitrile itself is well-established. It can be prepared from pentachlorobenzonitrile through a halogen exchange reaction with a fluorinating agent in a suitable solvent like benzonitrile at elevated temperatures asianpubs.orgnih.gov.

Reductive Hydrodefluorination of Pentafluoroacetanilide under Catalytic Conditions

A significant and well-documented method for the preparation of this compound involves the selective reductive hydrodefluorination of pentafluoroacetanilide. This process utilizes a catalyst, typically a nickel complex, in the presence of a reducing agent like zinc researchgate.netgoogle.com.

The reaction proceeds by the selective removal of the fluorine atom at the 6-position of the pentafluoroacetanilide ring. The acetyl group serves as a directing group, facilitating the regioselective defluorination. Following the hydrodefluorination step, the resulting 2,3,4,5-tetrafluoroacetanilide is hydrolyzed to yield this compound google.com. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Nickel complexes with ligands such as 2,2'-bipyridine or 1,10-phenanthroline have been shown to be effective catalysts for this transformation researchgate.net. The reaction is typically carried out in a solvent mixture, which may include water and an aprotic dipolar solvent like DMF google.com.

Catalyst PrecursorLigandSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Nickel Chloride2,2'-BipyridineWater/DMF--This compound- google.com
Nickel Chloride1,10-PhenanthrolineWater/DMF--This compound- google.com
Ni(Phen)₂Cl₂1,10-PhenanthrolineBMIMBr/Water7023,4,5-Tetrafluoroaniline87 google.com

Emerging and Advanced Synthetic Approaches for this compound

In addition to established routes, research into novel synthetic methodologies continues to provide more efficient and versatile pathways to fluorinated compounds like this compound. These advanced approaches often employ different reaction mechanisms, such as radical chemistry and electrochemistry.

Formation via Radical Fragmentation of Pentafluorophenylhydrazones

Radical fragmentation reactions offer an alternative approach to the synthesis of fluorinated anilines. While the direct synthesis of this compound by this method is not explicitly reported, the formation of the isomeric 2,3,5,6-tetrafluoroaniline (B1293806) from pentafluorophenylhydrazones has been demonstrated researchgate.net. This reaction proceeds through the cleavage of the N-N bond of the hydrazone, initiated by an electron-rich species, leading to the formation of a radical intermediate and subsequent defluorination at the para-position of the pentafluorophenyl ring researchgate.net. This methodology highlights the potential of radical chemistry in accessing tetrafluoroaniline isomers, although further research is needed to direct the fragmentation to yield the 2,3,4,5-substituted product.

Electrochemical Synthesis Pathways for Poly(2,3,5,6-tetrafluoroaniline)

Electrochemical methods provide a powerful tool for the synthesis of polymers from fluorinated monomers. The electropolymerization of 2,3,5,6-tetrafluoroaniline to form poly(2,3,5,6-tetrafluoroaniline) has been investigated rsc.org. This process typically involves the anodic oxidation of the monomer in an acidic medium, leading to the formation of a polymer film on the electrode surface. While this research has focused on the 2,3,5,6-isomer, the principles of electropolymerization could potentially be applied to this compound to generate its corresponding polymer. The electrochemical approach offers advantages such as precise control over the polymerization process and the direct formation of a polymer film, which can be useful for various applications rsc.orgsemanticscholar.orgrsc.org.

Green Chemistry Principles and Sustainable Synthesis Strategies for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including fluorinated anilines. The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency researchgate.netsphinxsai.com.

In the context of this compound synthesis, green chemistry principles can be applied in several ways. The use of catalytic hydrodefluorination, as described in section 2.1.2, is a step towards a greener process compared to stoichiometric reagents. Further improvements could involve the use of more sustainable and recyclable catalysts. The development of solvent-free or aqueous reaction media would also contribute to a greener synthesis. For instance, the synthesis of acetanilide derivatives, a related class of compounds, has been demonstrated using greener methods that avoid hazardous reagents like acetic anhydride and minimize by-product formation sphinxsai.com. The application of biocatalysis and the use of renewable feedstocks are other avenues being explored in the broader field of green fluorine chemistry that could potentially be adapted for the synthesis of this compound sciencedaily.comdovepress.com.

Chemical Reactivity and Mechanistic Investigations of 2,3,4,5 Tetrafluoroaniline

Nucleophilic Aromatic Substitution Reactions Involving 2,3,4,5-Tetrafluoroaniline and its Derivatives

Polyfluoroarenes, such as this compound, are prone to nucleophilic aromatic substitution (SNA r) reactions. nih.gov The high electronegativity of the fluorine atoms creates a low-electron-density aromatic core, making it susceptible to attack by nucleophiles. nih.gov This process offers a transition-metal-free pathway to synthesize substituted polyfluoroarenes. nih.gov

In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a fluoride (B91410) anion. nih.gov Common nucleophiles used in these reactions include alcohols and amines, which result in the formation of C-O and C-N bonds, respectively, yielding aryl ether and aniline (B41778) derivatives. nih.gov For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base can lead to the p-selective substitution of a fluorine atom. nih.gov

The general mechanism for nucleophilic aromatic substitution on an aromatic ring involves the initial addition of the nucleophile to the electron-deficient aryl halide. This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring activates it for nucleophilic substitution. pressbooks.pub

Table 1: Nucleophilic Aromatic Substitution of Polyfluoroarenes
ReactantNucleophileConditionsProduct TypeReference
PolyfluoroareneAlcohol-Aryl Ether nih.gov
PolyfluoroareneAmine-Aniline Derivative nih.gov
OctafluorotoluenePhenothiazineK₂CO₃, DMF, 60 °C10-(Heptafluorotoluyl)phenothiazine nih.gov
2,4,6-TrinitrochlorobenzeneNaOH (aq)Room Temperature2,4,6-Trinitrophenol pressbooks.pub

Electrophilic Aromatic Substitution Reactions on this compound Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The amino group (-NH2) in aniline is a potent activating group and an ortho-, para-director for electrophilic substitution reactions. byjus.com This is due to the electron-donating nature of the amino group, which increases the electron density at the ortho and para positions through resonance. byjus.com

However, the high reactivity of aniline can lead to polysubstitution. scribd.comyoutube.com For example, the bromination of aniline in aqueous solution readily yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.comscribd.com To achieve monosubstitution, the activating effect of the amino group can be modulated by converting it to an acetanilide. youtube.com This reduces the electron-donating capacity of the nitrogen atom, allowing for more controlled substitution. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. minia.edu.eg

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids. minia.edu.eg Direct nitration of aniline can be problematic due to the oxidation of the amino group. scribd.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.comminia.edu.eg

The general mechanism involves the attack of the electrophile on the π-electron system of the aromatic ring to form a positively charged cyclohexadienyl cation, also known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. wikipedia.org

Elucidation of Radical Reaction Mechanisms in Transformations of this compound

Radical reactions provide an alternative pathway for the transformation of fluorinated anilines. These reactions often involve single-electron transfer processes and the formation of radical intermediates. libretexts.org One notable pathway is the biodehalogenation of fluorinated anilines, which can proceed through radical mechanisms. nih.gov

In microsomal systems, the dehalogenation of fluoroanilines can occur via monooxygenation at a fluorinated position, leading to the release of a fluoride anion and the formation of a reactive quinoneimine. nih.gov Another pathway involves the formation of a fluoro-containing (semi)quinoneimine metabolite, which can bind to proteins. nih.gov The importance of this pathway increases with the number of fluoro-substituents on the aniline derivative. nih.gov A third mechanism involves the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen, likely through a semiquinoneimine intermediate. nih.gov

The reactivity of the intermediate (semi)quinoneimines is dependent on their substitution pattern and increases with a higher degree of fluorination. nih.gov These dehalogenation pathways are considered bioactivation pathways. nih.gov

C-F Bond Activation Studies and Regioselectivity in Fluoroanilines

The activation and transformation of carbon-fluorine (C-F) bonds in fluoroaromatics is a significant area of research in organic chemistry. mdpi.com Due to the high bond energy of the C-F bond, its activation presents a considerable challenge. mdpi.com Transition metal-free processes can be employed for C-F bond activation, although transition metal-catalyzed methods are more common. mdpi.com

Studies have shown that the regioselectivity of C-F bond activation can be influenced by the reaction conditions and the nature of the catalyst. For instance, in ortho-fluoroanilines, regioselective, nucleophilic activation of C-F bonds has been observed. mdpi.com The presence of fluorine atoms can also influence the regioselectivity of C-H bond activation, sometimes leading to the preferential reaction of the strongest C-H bond. researchgate.net

The mechanisms of C-F bond cleavage can vary and may involve processes such as oxidative addition or SNAr-type mechanisms. baranlab.org The choice of metal and ligand in catalytic systems plays a crucial role in determining the regioselectivity and outcome of the reaction. baranlab.org For example, photocatalytic defluoroboration of multifluoro-aromatics has been shown to exhibit high regioselectivity. mdpi.com

Comparative Reactivity Analysis of this compound with Non-Fluorinated and Partially Fluorinated Analogs

The reactivity of aniline and its fluorinated analogs in electrophilic aromatic substitution is significantly influenced by the electronic effects of the substituents. The amino group in aniline is strongly activating, making the aromatic ring highly nucleophilic and prone to rapid reaction with electrophiles. wikipedia.orgbyjus.com

In contrast, the fluorine atoms in this compound are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions on highly fluorinated anilines more challenging compared to their non-fluorinated or partially fluorinated counterparts.

Conversely, the electron-withdrawing nature of fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution. nih.gov Therefore, this compound is more susceptible to nucleophilic attack than aniline. The reactivity of partially fluorinated anilines lies between these two extremes and is dependent on the number and position of the fluorine substituents. The reactivity of (semi)quinoneimines formed during biodehalogenation is also observed to increase with an increasing number of fluoro-substituents. nih.gov

Table 2: Comparative Reactivity of Anilines
CompoundReactivity towards Electrophilic Aromatic SubstitutionReactivity towards Nucleophilic Aromatic SubstitutionKey Substituent EffectReference
AnilineHighly ActivatedDeactivated-NH₂ group is strongly electron-donating wikipedia.orgbyjus.com
Partially Fluorinated AnilineModerately DeactivatedModerately ActivatedBalance between electron-donating -NH₂ and electron-withdrawing F atoms-
This compoundHighly DeactivatedHighly ActivatedFour electron-withdrawing F atoms nih.gov

Derivatives and Functionalization of 2,3,4,5 Tetrafluoroaniline

Synthesis of Fluorinated Heterocyclic Compounds Utilizing 2,3,4,5-Tetrafluoroaniline

The incorporation of fluorine atoms into heterocyclic compounds is a key strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a critical starting material for accessing these highly functionalized molecules.

The Skraup reaction, a classic method for synthesizing quinolines, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline (B57606) ring system. pharmaguideline.comiipseries.orgwordpress.com

When this compound is used as the substrate in the Skraup synthesis, the expected product is a highly fluorinated quinoline. The general mechanism involves the following key steps:

Formation of Acrolein : Glycerol is dehydrated by concentrated sulfuric acid to form acrolein. iipseries.orgwordpress.com

Michael Addition : The amino group of this compound adds to the acrolein intermediate.

Cyclization : An electrophilic cyclization occurs, followed by dehydration.

Oxidation : The resulting dihydroquinoline intermediate is oxidized to yield the final fluorinated quinoline derivative. pharmaguideline.com

The presence of four electron-withdrawing fluorine atoms on the aniline ring deactivates it towards electrophilic substitution, which can make the cyclization step more challenging compared to the reaction with non-fluorinated aniline. rsc.org Consequently, more forcing reaction conditions may be required. The substitution pattern of the resulting quinoline would be 5,6,7,8-tetrafluoroquinoline.

Beyond quinolines, this compound is a precursor for a variety of other fluorinated heterocyclic systems. Its functional amino group allows for condensation and cyclization reactions with a range of reagents to form diverse ring systems. For example, fluorinated anilines can be used in modular synthetic routes to create fluorine-containing halogenated phenazines through oxidation to azobenzene intermediates, SNAr reactions, and subsequent acid-catalyzed cyclization. nih.gov The synthesis of various heterocyclic compounds is a major focus in medicinal and materials chemistry, with nitrogen-containing heterocycles being particularly prevalent in new chemical entities approved for therapeutic use. mdpi.commdpi.com The synthesis of tetrafluoro-λ6-sulfanyl triazoles has also been demonstrated through cycloaddition reactions, showcasing the versatility of fluorinated building blocks in creating complex heterocyclic structures. nih.gov

Halogenated Derivatives of this compound and their Synthetic Utility

The introduction of additional halogen atoms (e.g., chlorine, bromine, iodine) onto the this compound scaffold can provide further handles for synthetic modification, particularly for cross-coupling reactions. Halogenation of anilines is a well-established transformation. tcichemicals.com For this compound, the remaining unsubstituted position (C6) is the primary site for electrophilic halogenation.

The process for producing 4-halo-2-fluoroaniline, for instance, involves halogenating 2-fluoroaniline with a halogenating agent in the presence of a quaternary ammonium halide catalyst, followed by neutralization. google.com A similar strategy could be applied to this compound. The resulting 6-halo-2,3,4,5-tetrafluoroaniline would be a valuable intermediate. The carbon-halogen bond can participate in various catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.

Polymerization and Oligomerization Studies Involving this compound

The study of polymers derived from fluorinated anilines is an active area of research, driven by the unique electronic and physical properties these materials exhibit.

Poly(2,3,5,6-tetrafluoroaniline) (PTFANI) can be synthesized via electropolymerization of the corresponding monomer in an acidic aqueous medium. researchgate.netnih.gov Unlike its non-fluorinated counterpart, polyaniline (PANI), PTFANI is a poorly conductive material. nih.gov This is attributed to the strong electron-withdrawing effects of the fluorine atoms, which also prevent the oxidation of the emeraldine (B8112657) form to the pernigraniline state. researchgate.netnih.gov

The electrochemical behavior of PTFANI is highly dependent on pH.

At pH < 1.85 : The electrochemical process involves the insertion of anions (e.g., ClO₄⁻) at the protonated imine sites, with no proton transfer occurring. The ratio of anion insertion is lower for PTFANI (1 ClO₄⁻ per 3 monomer units) compared to PANI. researchgate.netnih.gov

At pH > 1.85 : No anion uptake is observed during electron transfer. Instead, one proton is involved per electron during the transition between the leucoemeraldine and emeraldine base forms. researchgate.netnih.gov

Electrochromic films of PTFANI have been formed on indium tin oxide (ITO) substrates. These films, approximately 25 nm thick, appear orange in their oxidized state and light orange when reduced. tudublin.ieul.ie

Electrochemical and Spectroscopic Properties of PTFANI Films
PropertyObservationReference
ConductivityPoorly conductive material compared to PANI. researchgate.netnih.gov
Monomer Oxidation PotentialCommences at approximately 1.2 V. tudublin.ie
Redox Behavior (pH < 1.85)Anion insertion (1 ClO₄⁻ per 3 TFANI units); no proton transfer. researchgate.netnih.gov
Redox Behavior (pH > 1.85)1 H⁺ per electron transfer; no anion upload. researchgate.netnih.gov
ElectrochromismOxidized form: orange; Reduced form: light orange. tudublin.ieul.ie

Fluorinated polymers are critical components in the development of high-performance membranes for applications such as fuel cells and desalination. mdpi.com A novel perfluoro(2,3,5,6-tetrafluoroanilinium sulfate) (PF(TFA-H)) polymer has been synthesized from Nafion™ via a free-radical coupling reaction. siu.edu In this material, the conjugate acid of tetrafluoroaniline (TFA-H) serves as the proton-exchange group, replacing the conventional sulfonic acid (-SO₃H) groups. siu.edu

These PF(TFA-H) membranes exhibit improved properties compared to standard recast Nafion™ films, particularly for high-temperature applications.

Performance of PF(TFA-H) Membranes vs. Recast Nafion™
PropertyPF(TFA-H) MembraneRecast Nafion™Reference
Mechanical PropertiesBetterStandard siu.edu
Proton Conductivity (Gas Phase, 120 °C)174 mS/cm161 mS/cm siu.edu
Max Power Density (H₂-air fuel cell, 120 °C)365 mW/cm²Not Reported siu.edu
Current Density at Max Power625 mA/cm²Not Reported siu.edu

The enhanced proton conductivity and fuel cell performance at temperatures above 90 °C highlight the potential of incorporating 2,3,5,6-tetrafluoroaniline (B1293806) conjugates into advanced fluoropolymer membranes for energy applications. siu.edu

Formation of Organometallic Compounds and Coordination Complexes with this compound Ligands

The investigation into the formation of organometallic compounds and coordination complexes specifically featuring this compound as a ligand is a specialized area of research with limited publicly available data. However, the principles of coordination chemistry and the known reactivity of fluorinated aromatic compounds allow for a reasoned discussion of their potential behavior.

The lone pair of electrons on the nitrogen atom of the aniline group is the primary site for coordination to a metal center. In this compound, the strong electron-withdrawing nature of the four fluorine atoms significantly reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom. This diminished basicity of the amino group makes this compound a weaker Lewis base compared to aniline and its less fluorinated counterparts. Consequently, it is expected to form less stable coordination complexes with metal ions.

Despite the reduced basicity, coordination to various transition metals is theoretically possible, particularly with electron-rich metal centers that can engage in π-backbonding with the fluorinated aromatic ring. The fluorine substituents, while decreasing the σ-donating ability of the aniline, enhance the π-acceptor character of the phenyl ring. This could lead to the formation of stable complexes with metals in low oxidation states.

Potential types of organometallic and coordination complexes involving this compound could include:

Simple Coordination Complexes: Reaction with Lewis acidic metal halides (e.g., TiCl₄, SnCl₄) could lead to the formation of adducts where the aniline nitrogen coordinates to the metal center.

N-Deprotonated Complexes: Under basic conditions, the N-H proton can be removed to form an anilide anion. This highly nucleophilic species would readily coordinate to a variety of metal centers, forming stable metal-nitrogen bonds.

Orthometalation Reactions: The presence of C-H bonds ortho to the amino group in the non-fluorinated position could allow for intramolecular C-H activation, leading to the formation of cyclometalated complexes. However, the high degree of fluorination might influence the feasibility of such reactions.

While specific examples are scarce in the literature, the general reactivity patterns of polyfluorinated aromatic compounds suggest that this compound could serve as a unique ligand in organometallic chemistry, potentially leading to complexes with interesting catalytic or material properties due to the electronic influence of the fluorine atoms.

Supramolecular Chemistry and Non-Covalent Interactions of this compound Derivatives

The supramolecular chemistry of this compound derivatives is dictated by a variety of non-covalent interactions, with hydrogen bonding and halogen bonding playing pivotal roles in their self-assembly and crystal engineering. The presence of both hydrogen bond donors (N-H group) and acceptors (fluorine and nitrogen atoms), as well as potential halogen bond donors (if further halogenated) or acceptors, makes these molecules versatile building blocks for constructing complex supramolecular architectures.

Hydrogen Bonding:

The amino group of this compound can act as a hydrogen bond donor, forming N-H···X interactions, where X can be a nitrogen atom of another molecule, a fluorine atom, or another hydrogen bond acceptor. The acidity of the N-H proton is enhanced by the electron-withdrawing fluorine atoms, making it a stronger hydrogen bond donor compared to non-fluorinated anilines.

Intramolecular N-H···F hydrogen bonds are also possible, which can influence the conformation of the molecule. The fluorine atoms on the aromatic ring are weak hydrogen bond acceptors. However, the proximity of the ortho-fluorine atom to the amino group can facilitate the formation of a five-membered intramolecular hydrogen-bonded ring.

Halogen Bonding:

While this compound itself does not possess a halogen bond donor, its derivatives, particularly those containing iodine or bromine, can act as potent halogen bond donors. The electron-withdrawing nature of the tetrafluorophenyl ring enhances the σ-hole on the halogen atom, leading to strong and directional halogen bonds with various acceptors, such as nitrogen, oxygen, or π-systems.

The interplay between hydrogen and halogen bonding in derivatives of this compound can be utilized to design and construct co-crystals with desired structural motifs and properties. For instance, the competition and cooperation between N-H···N hydrogen bonds and C-I···N halogen bonds can direct the assembly of molecules in the solid state.

π-π Stacking Interactions:

The table below summarizes the key non-covalent interactions involving derivatives of this compound and their typical geometric parameters.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-HN2.8 - 3.2150 - 180
Hydrogen BondN-HF2.7 - 3.1140 - 170
Halogen BondC-IN2.7 - 3.0160 - 180
Halogen BondC-BrN2.8 - 3.1160 - 180
π-π StackingTetrafluoroarylAryl (electron-rich)3.3 - 3.8-

Advanced Characterization and Spectroscopic Analysis of 2,3,4,5 Tetrafluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the non-destructive investigation of molecular structures. For fluorinated compounds like 2,3,4,5-Tetrafluoroaniline, multinuclear NMR approaches, particularly involving ¹H and ¹⁹F nuclei, provide unparalleled detail regarding atomic connectivity and electronic environments.

Application of ¹H NMR for Structural Elucidation and Reaction Monitoring

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic C-H6.5 - 7.5ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10 Hz (ortho), 5-7 Hz (meta)
Amine N-H₂3.5 - 5.0br s (broad singlet)N/A

Note: Data are representative and can vary based on solvent and experimental conditions.

Beyond static structural analysis, ¹H NMR is a powerful technique for real-time reaction monitoring. magritek.comjhu.edu By setting up an NMR experiment to acquire spectra at regular intervals, the progress of a reaction involving this compound can be followed quantitatively. For instance, in a nucleophilic aromatic substitution (SNAr) reaction where the amine group acts as a nucleophile, the disappearance of the starting material's characteristic ¹H signals and the concurrent emergence of new signals corresponding to the product can be tracked. magritek.com This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions without the need for sample extraction and quenching. univ-nantes.fr

Utilization of ¹⁹F NMR for Fluorine Chemical Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large gyromagnetic ratio. nih.gov For this compound, the four fluorine atoms are chemically non-equivalent, meaning each will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of each fluorine signal is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecule's electronic structure.

The wide range of chemical shifts in ¹⁹F NMR allows for excellent signal dispersion, even in complex molecules. nih.gov Furthermore, the coupling between fluorine nuclei (F-F coupling) and between fluorine and proton nuclei (F-H coupling) provides valuable information about the through-bond connectivity of the molecule. This technique is particularly useful for confirming the substitution pattern on the aromatic ring and for characterizing derivatives of this compound. researchgate.net A chemical modification, even several bonds away from a fluorine atom, can induce a measurable change in its chemical shift, making ¹⁹F NMR a powerful tool for confirming successful derivatization. nih.gov

Fluorine PositionExpected Chemical Shift Range (δ, ppm, relative to CFCl₃)Key Couplings
F-2-140 to -145J(F2-F3), J(F2-H6)
F-3-155 to -160J(F3-F2), J(F3-F4)
F-4-150 to -155J(F4-F3), J(F4-F5)
F-5-145 to -150J(F5-F4), J(F5-H6)

Note: These are estimated values; actual shifts depend on the specific molecular context and solvent.

Solid-State NMR for Polymeric and Covalent Organic Framework Materials

For materials that are insoluble or exist in a solid state, such as polymers or Covalent Organic Frameworks (COFs), solid-state NMR (ssNMR) is an indispensable characterization technique. mdpi.com If this compound were used as a monomer to build polymeric materials (e.g., polyanilines) or as a building block for porous COFs, ssNMR could provide structural information that is inaccessible by solution-state methods. researchgate.netoaepublish.com

Techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to analyze the carbon backbone and the nitrogen environment within the polymer or framework, confirming covalent bond formation and identifying different chemical sites. rsc.org

Furthermore, ¹⁹F ssNMR is particularly powerful for these materials. It can offer insights into the local environment and packing of fluorinated segments within the solid-state architecture. Advanced ssNMR experiments, such as Rotational Echo Double Resonance (REDOR), can be employed to measure internuclear distances between ¹⁹F and other nuclei (e.g., ¹³C or ¹⁵N), providing precise constraints on the geometry and conformation of the material on an atomic scale. nih.gov This is crucial for understanding the structure-property relationships in novel functional materials derived from this compound. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For this compound, the FT-IR spectrum provides clear signatures for its key functional groups.

The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations give rise to strong absorption bands in the 1100-1400 cm⁻¹ region. The presence of multiple strong bands in this area is characteristic of polyfluorinated aromatic compounds. Other identifiable vibrations include aromatic C-H stretching just above 3000 cm⁻¹ and various aromatic ring vibrations (C=C stretching) in the 1450-1650 cm⁻¹ range. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3500Medium
Aromatic C-H Stretch3050 - 3150Weak
Aromatic C=C Stretch1500 - 1620Medium-Strong
N-H Bend (scissoring)1580 - 1650Medium
C-F Stretch1100 - 1400Strong
Aromatic C-H Out-of-Plane Bend800 - 900Strong

Source: Data compiled from general spectroscopic tables and spectra of related compounds like pentafluoroaniline and other tetrafluoroaniline isomers. nist.govchemicalbook.comthermofisher.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For molecules with a center of symmetry, there is a rule of mutual exclusion, but even in asymmetric molecules like this compound, the relative intensities of bands can differ significantly between the two techniques.

In the Raman spectrum of this compound, vibrations involving the highly polarizable aromatic ring are often strong. researchgate.net Symmetric stretching vibrations, such as the aromatic ring breathing mode, tend to be particularly prominent. s-a-s.org The C-F symmetric stretching modes would also be expected to produce a noticeable Raman signal. biointerfaceresearch.com The combination of FT-IR and Raman spectroscopy, often supported by computational density functional theory (DFT) calculations, allows for a comprehensive assignment of the molecule's fundamental vibrational modes. biointerfaceresearch.comnih.gov

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Property Assessment

No specific studies detailing the cyclic voltammetry of this compound for the assessment of its redox properties or the electrochemical behavior of its polymeric form were identified. While research exists for other isomers of tetrafluoroaniline and various fluorinated aniline (B41778) derivatives, this information cannot be accurately extrapolated to the 2,3,4,5- isomer. The unique substitution pattern of fluorine atoms on the aniline ring is expected to significantly influence its electronic properties and, consequently, its electrochemical behavior, including oxidation and reduction potentials. Without direct experimental evidence, any discussion on the redox properties of this compound or its polymer would be speculative.

Electrochemical Quartz Crystal Microbalance (EQCM) for Mass and Charge Transfer Studies

There is a lack of available research employing Electrochemical Quartz Crystal Microbalance (EQCM) to study the electropolymerization of this compound or to investigate the mass and charge transfer phenomena of the resulting polymer film. EQCM is a powerful technique for monitoring in-situ mass changes at an electrode surface during electrochemical processes, providing insights into ion and solvent transport during doping and de-doping of conductive polymers. However, no such studies have been published for poly(this compound).

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic States

No X-ray Photoelectron Spectroscopy (XPS) data for this compound or its polymer could be located. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For poly(this compound), XPS analysis would be crucial for confirming the elemental composition of the polymer, investigating the different chemical states of nitrogen and carbon, and understanding the electronic effects of the fluorine substituents. The absence of such data prevents a detailed analysis of the surface chemistry and electronic structure of this specific polymer.

Computational Chemistry and Theoretical Studies of 2,3,4,5 Tetrafluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies for aniline (B41778) derivatives, offering a balance between accuracy and computational cost. It is widely used to predict molecular geometries, electronic properties, and vibrational spectra. For fluorinated anilines, DFT calculations help elucidate the effects of the strongly electron-withdrawing fluorine atoms on the aromatic system and the amino group.

DFT calculations are instrumental in understanding the electronic landscape of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they determine the molecule's reactivity and electronic transition properties.

While direct and comprehensive DFT studies focused solely on the electronic structure of isolated 2,3,4,5-tetrafluoroaniline are not extensively detailed in the reviewed literature, its influence on the electronic properties of derivative compounds has been investigated. For instance, this compound is used as a starting material for the synthesis of more complex molecules, such as ring-fluorinated heptamethine cyanine (B1664457) dyes. rsc.orgresearchgate.net In studies of these dyes, DFT calculations at the B3LYP/6-31G(d,p) level were performed to examine the HOMO and LUMO levels. rsc.orgresearchgate.net

These calculations revealed that the introduction of the tetrafluorinated moiety significantly lowers the HOMO and LUMO energy levels of the resulting dye compared to its non-fluorinated analogue. rsc.org This effect is attributed to the high electronegativity of the fluorine atoms, which act as strong electron-withdrawing groups, thereby stabilizing the electronic states. rsc.orgresearchgate.net The HOMO-LUMO gap, a key indicator of chemical reactivity and stability, is consequently affected. The table below summarizes the calculated electronic properties for a heptamethine cyanine dye derived from this compound (HMCD 4a) and its non-fluorinated counterpart (HMCD 4b). rsc.org

PropertyHMCD 4a (Ring-Fluorinated)HMCD 4b (Non-Fluorinated)
HOMO (eV) -5.09-4.88
LUMO (eV) -3.67-3.47
HOMO-LUMO Gap (eV) 1.421.41
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory. rsc.org

These findings underscore the profound impact of the this compound precursor on the electronic characteristics of larger molecular systems.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes.

A systematic theoretical study on the vibrational frequencies of a wide range of aniline derivatives, with the general formula C₆H₅₋ₙXₙNH₂ (where X = F, Cl, Br), has established a reliable methodology for such predictions. asianpubs.org In that work, calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set. asianpubs.org To improve the agreement between theoretical and experimental data, the calculated harmonic frequencies were uniformly scaled to account for anharmonicity and other systematic errors. The study reported good correlations using scaling factors of 0.952 for N-H stretching vibrations and 0.981 for other key bonds like C-N, C-F, C=C, and N-H bending modes. asianpubs.org

Although specific, tabulated vibrational frequency data for this compound was not the focus of the available research, the established methodology demonstrates that DFT calculations can accurately predict the vibrational spectra for this class of compounds. The expected vibrational modes for this compound would include:

N-H stretching and bending modes of the amino group.

C-F stretching modes.

C-N stretching mode.

Aromatic C=C stretching and C-H bending modes.

The frequencies of these modes would be influenced by the electronic effects of the four fluorine substituents on the benzene (B151609) ring.

The amino group in aniline and its derivatives is non-planar in its ground state and can undergo a pyramidal inversion through a planar transition state. Computational methods are essential for determining the energy barrier associated with this inversion.

For the specific isomer this compound, detailed computational studies on its molecular conformations and the energy barrier for the amino group inversion were not found in the surveyed scientific literature. Such a study would typically involve mapping the potential energy surface as a function of the H-N-H pyramidalization angle to locate the ground state (pyramidal) and transition state (planar) geometries and calculate the energy difference between them.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. These simulations provide a dynamic picture that complements the static information from quantum chemical calculations.

A review of the available literature did not yield specific molecular dynamics simulation studies focused on the dynamic behavior and intermolecular interactions of this compound.

Quantum Chemical Topology Approaches (e.g., QTAIM, NCI) for Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational methods used to characterize chemical bonds and weak intermolecular interactions based on the topology of the electron density. These approaches can identify and quantify interactions like hydrogen bonds and van der Waals forces.

Specific studies applying QTAIM or NCI analysis to investigate the intermolecular interactions of this compound could not be located in the reviewed scientific literature.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and delocalized electrons, often found in donor-acceptor substituted π-systems, can exhibit nonlinear optical (NLO) properties. Computational chemistry, particularly DFT, is a key tool for predicting these properties by calculating the molecular polarizability (α) and hyperpolarizability (β).

While fluorinated organic compounds are of interest for NLO applications, theoretical predictions of the NLO properties specifically for this compound were not found in the surveyed literature. Such calculations would involve computing the response of the molecule's electron density to an applied electric field to determine the dipole moment, polarizability, and first-order hyperpolarizability tensors.

Applications and Advanced Materials Based on 2,3,4,5 Tetrafluoroaniline

Pharmaceutical and Medicinal Chemistry Applications

The highly fluorinated structure of 2,3,4,5-tetrafluoroaniline makes it a valuable intermediate and starting material in the design and synthesis of novel therapeutic agents and biomedical materials.

Key Intermediate in the Synthesis of Fluorinated Pharmaceuticals

This compound is a crucial precursor in the synthesis of complex fluorinated molecules with potential therapeutic applications. One notable example is its use in the preparation of 5,6,7,8-tetrafluoroquinoline. This quinoline (B57606) derivative is of significant interest in medicinal chemistry as the quinoline and tetrahydroquinoline ring systems are core structures in a wide array of biologically active compounds.

Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been investigated for various therapeutic purposes, including as potential treatments for Alzheimer's disease and as anti-inflammatory agents. nih.govnih.gov The synthesis of these complex molecules often relies on the availability of highly fluorinated building blocks like this compound to introduce the desired fluorine atoms, which can significantly enhance the pharmacological properties of the final drug candidate. chemimpex.com

A related compound, 2,3,4-trifluoroaniline (B1293922), has been used in the synthesis of quinolone antibiotics such as Lomefloxacin, Norfloxacin, Levofloxacin, and Ofloxacin. google.comchemimpex.com This highlights the general importance of fluorinated anilines in the development of this class of antibacterial agents.

Exploration of this compound Derivatives as Lead Compounds for Drug Development

The introduction of a tetrafluorinated aniline (B41778) moiety into a molecular structure can dramatically influence its biological activity. While specific derivatives of this compound are still in the exploratory stages of drug development, the broader class of fluorinated anilines is recognized for its potential in generating new lead compounds.

Research into related fluorinated structures has shown promising results. For instance, derivatives of 3,4,5-trifluoroaniline (B67923) have been synthesized and investigated as capsid assembly modulators for inhibiting the replication of the hepatitis B virus. tcichemicals.com This demonstrates the potential of polyfluorinated aniline scaffolds in generating novel antiviral agents. The unique electronic properties and lipophilicity conferred by the fluorine atoms can lead to enhanced target engagement and improved pharmacokinetic profiles.

The following table summarizes the potential therapeutic areas for derivatives of fluorinated anilines based on existing research:

Therapeutic AreaExample of Related CompoundPotential Application of this compound Derivatives
Neurodegenerative Diseases 5-amino-5,6,7,8-tetrahydroquinolinonesDevelopment of novel acetylcholinesterase inhibitors for Alzheimer's disease
Inflammatory Diseases 8-benzylidene-5,6,7,8-tetrahydroquinolinesSynthesis of new anti-inflammatory agents
Infectious Diseases (Viral) 3,4,5-Trifluoroaniline derivativesDesign of antiviral compounds, such as hepatitis B virus replication inhibitors
Infectious Diseases (Bacterial) 2,3,4-Trifluoroaniline derivativesCreation of new quinolone antibiotics

Role in the Design of Multifunctional Biomaterials and Biomedical Applications

While specific applications of this compound in multifunctional biomaterials are not yet widely documented, the broader class of fluorinated polymers is extensively used in biomedical applications. mdpi.com These materials are valued for their biocompatibility, chemical inertness, and unique surface properties.

Fluorinated polymers are being explored for a variety of biomedical uses, including:

Controlled Drug Delivery Systems: Their tunable properties can be used to control the release of therapeutic agents. mdpi.com

Tissue Engineering: Fluorinated materials can provide scaffolds for tissue regeneration. mdpi.com

Medical Device Coatings: Their inertness and lubricity make them suitable for coating medical instruments and implants.

Given the chemical stability imparted by its four fluorine atoms, this compound is a potential monomer for creating novel fluorinated polymers with tailored properties for advanced biomedical applications.

Agrochemical Development and Formulation

This compound and its derivatives are important intermediates in the agrochemical industry for the development of new herbicides and pesticides. chemimpex.com The presence of multiple fluorine atoms can enhance the efficacy and environmental stability of these agricultural products.

A patent for the synthesis of the related compound 2,3,4-trifluoroaniline highlights its utility in creating agrochemicals effective against wheat hypochnus and melon gray mold. google.com This suggests that the tetrafluorinated analogue could be employed to develop a new generation of crop protection agents with potentially improved performance characteristics. The high degree of fluorination in molecules derived from this compound can lead to increased potency and better resistance to environmental degradation, contributing to more effective and sustainable agricultural practices.

Advanced Polymeric Materials Derived from this compound

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of high-performance fluorinated polymers.

Production of Fluorinated Polymers for Enhanced Chemical and Thermal Stability

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them indispensable in the electronics and aerospace industries. kpi.ua Polyimides, a class of high-performance polymers, can have their properties significantly enhanced by the incorporation of fluorine.

While direct polymerization of this compound into commercial polymers is not widely documented, research into fluorinated polyimides often involves diamine monomers with similar structural features. For example, studies have been conducted on polyimides synthesized from 1,4-bis-(4-aminophenoxy) tetrafluorobenzene. kpi.ua The tetrafluorinated phenyl ring in this monomer is structurally analogous to that of this compound.

The synthesis of fluorinated polyimides typically involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid), which is then cyclized to the final polyimide. vt.edu The incorporation of fluorinated diamines, such as derivatives of this compound, can lead to polymers with the following desirable properties:

High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent resistance to thermal degradation. kpi.ua

Enhanced Chemical Resistance: The fluorine atoms shield the polymer backbone from chemical attack.

Low Dielectric Constant: The presence of fluorine can lower the dielectric constant, which is crucial for microelectronics applications. kpi.ua

Improved Solubility: Fluorinated segments can increase the solubility of polyimides, making them easier to process. ntu.edu.tw

The table below summarizes the key properties of fluorinated polyimides and the contribution of fluorinated monomers.

PropertyContribution of Fluorinated Monomers (e.g., derived from this compound)
Thermal Stability High C-F bond energy enhances resistance to heat.
Chemical Resistance Fluorine atoms provide a protective barrier against chemical attack.
Dielectric Constant Increased free volume and low polarizability of C-F bonds lead to lower dielectric constants.
Solubility Bulky fluorine-containing groups can disrupt chain packing, improving solubility in organic solvents.
Moisture Absorption The hydrophobic nature of fluorinated segments reduces water uptake.

Development of Conducting Polymers and Heterojunctions for Electronic Devices

While the broader class of fluorinated polyanilines has been investigated for applications in electronics, specific research detailing the synthesis and properties of conducting polymers derived directly from this compound is not extensively documented in publicly available literature. The presence and position of multiple electron-withdrawing fluorine atoms on the aniline ring significantly influence polymerization processes and the resulting polymer's electronic properties.

In contrast, substantial research has been conducted on isomers such as 2,3,5,6-tetrafluoroaniline (B1293806). Studies on poly(2,3,5,6-tetrafluoroaniline) (PTFANI) reveal that, unlike standard polyaniline, it is a poorly conductive material. acs.orgacs.orgnih.gov The strong electron-withdrawing nature of the four fluorine atoms makes the oxidation of its emeraldine (B8112657) form to the more conductive pernigraniline form inaccessible. acs.orgnih.gov However, this unique electronic behavior has been leveraged to create heterojunctions. For instance, when PTFANI is combined with a highly conductive molecular material like lutetium bisphthalocyanine (LuPc₂), the resulting device exhibits valuable electronic properties that can be exploited in sensor applications. acs.orgnih.gov Further investigation is required to determine if polymers from this compound could offer similar or advantageous properties for electronic devices.

Application in Proton-Exchange Membranes for Fuel Cell Technologies

Proton-exchange membrane (PEM) fuel cells are a critical clean energy technology, and their efficiency heavily relies on the performance of the membrane, which facilitates proton transport while preventing fuel crossover. Fluorinated polymers are prized for this application due to their chemical and thermal stability.

While this compound itself is not directly cited as a primary component in mainstream PEMs, research into alternative proton-exchange groups has explored related fluorinated anilines. For example, a perfluoropolymer was synthesized using the conjugate acid of the isomer 2,3,5,6-tetrafluoroaniline as a novel proton-exchange group to replace the conventional sulfonic acid (-SO₃H) group. proquest.com This modified membrane demonstrated improved mechanical properties, better proton conductivity, and enhanced fuel cell performance at temperatures above 90°C compared to a standard recast Nafion™ membrane. proquest.com At 120°C, it achieved an ionic conductivity of 174 mS/cm, highlighting the potential of fluorinated aniline derivatives in developing next-generation, high-temperature PEMs. proquest.com These findings suggest that this compound could be a candidate for similar research, although specific studies have yet to be published.

Functional Materials for Sensing Applications

The unique electronic properties of fluorinated polymers make them suitable candidates for chemical sensors, where interaction with an analyte can induce a measurable change in conductivity or other electrical characteristics.

As noted in the prompt's outline, polymers derived from the isomer 2,3,5,6-tetrafluoroaniline have been successfully integrated into ammonia (B1221849) sensors. Although poly(2,3,5,6-tetrafluoroaniline) (PTFANI) is a poor conductor, this characteristic is advantageous in sensor design. acs.orgacs.orgnih.gov Researchers have constructed double-lateral heterojunctions by combining PTFANI with the highly conductive molecular material lutetium bisphthalocyanine (LuPc₂). acs.orgnih.gov This composite structure demonstrates a notable sensitivity to ammonia gas, even in humid conditions. acs.orgnih.gov The device functions based on the interaction of ammonia molecules with the polymer, which modulates the electronic properties of the heterojunction. This research has paved the way for using PTFANI in advanced electronic sensors for applications ranging from environmental air quality monitoring to health diagnostics via breath analysis. acs.orgnih.gov

Table 1: Performance of a PTFANI-LuPc₂ Heterojunction Ammonia Sensor

ParameterValueSource(s)
AnalyteAmmonia (NH₃) acs.orgnih.gov
Sensor StructureDouble-Lateral Heterojunction acs.orgnih.gov
Polymer ComponentPoly(2,3,5,6-tetrafluoroaniline) acs.orgacs.orgnih.gov
Conductive ComponentLutetium bisphthalocyanine (LuPc₂) acs.orgnih.gov
Limit of Detection450 ppb acs.orgnih.gov
Operating ConditionEffective even in humid atmospheres acs.orgnih.gov

Precursor for Organic Dyes and Pigments

This compound serves as a valuable precursor in the synthesis of specialized organic dyes and pigments. chemimpex.com The inclusion of the tetrafluorinated aromatic ring into the chromophore structure can lead to significant improvements in the material's performance characteristics. Specifically, the fluorine substituents are known to enhance the thermal stability and solubility of the resulting dyes and pigments in organic media. chemimpex.com These enhanced properties make them suitable for high-performance applications where resistance to heat and compatibility with various solvents are critical.

Catalysis and Reagent in Advanced Organic Synthesis

In the field of advanced organic synthesis, this compound is recognized as a versatile and reactive building block. atomfair.com Its utility stems from the tetrafluorinated aromatic ring, which is electron-deficient and enhances the compound's reactivity in certain key reactions.

Key applications in organic synthesis include:

Cross-Coupling Reactions: The electron-deficient nature of the aromatic ring facilitates efficient participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. atomfair.com These reactions are fundamental for constructing complex molecules by forming carbon-carbon and carbon-nitrogen bonds.

Synthesis of Heterocycles: It is a key starting material for producing a variety of fluorinated heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. atomfair.com

Pharmaceutical and Agrochemical Intermediates: The compound is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comatomfair.com The presence of fluorine can improve the metabolic stability and biological activity of the final products. atomfair.com

Development of Fluorinated Covalent Organic Frameworks (COFs) for Gas Separation

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable porosity, making them promising materials for applications like gas separation and storage. The synthesis of COFs involves the linkage of organic building blocks via strong covalent bonds. nih.govunt.edu

Fluorinated COFs are of particular interest for gas separation due to the unique properties conferred by fluorine atoms, such as hydrophobicity and specific interactions with certain gas molecules. While this compound, with its amine functional group, represents a potential monomer for the synthesis of imine-linked or other nitrogen-containing COFs, specific examples of its use in the literature are not yet prevalent. The development of COFs from highly fluorinated building blocks remains an active area of research, and the distinct substitution pattern of this compound could potentially lead to novel framework topologies and functionalities for targeted separation applications.

Q & A

Q. What are the optimal synthetic methodologies for preparing 2,3,4,5-Tetrafluoroaniline in high purity?

  • Methodological Answer : The mechanochemical synthesis route is highly efficient for polyfluorinated anilines. For example, tetrafluoroaniline derivatives can be synthesized via solvent-free mechanochemistry, enabling gram-scale production with shorter reaction times and simplified purification . Electrosynthesis is another advanced method, particularly for polymerized derivatives, where electrochemical polymerization in acidic media yields conductive polymers with applications in sensing . Purity optimization (≥98%) is achievable through vacuum distillation or recrystallization, as noted in commercial-grade preparations .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming substitution patterns and fluorine positions. X-ray crystallography provides definitive structural data for crystalline intermediates, such as azobenzene derivatives synthesized from tetrafluoroaniline . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its toxicity (H315, H319, H335 hazard codes), use fume hoods, nitrile gloves, and protective eyewear. First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation . Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does fluorination at the 2,3,4,5-positions influence the electronic properties of polyaniline derivatives?

  • Methodological Answer : Fluorination enhances electron-withdrawing effects, lowering the highest occupied molecular orbital (HOMO) energy. In poly(2,3,5,6-tetrafluoroaniline), this results in a bandgap of ~2.1 eV, improving conductivity and ammonia-sensing performance. Cyclic voltammetry and UV-Vis spectroscopy are used to characterize these electronic transitions . Comparative studies with non-fluorinated analogs reveal significant differences in redox behavior .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or substituent interactions. For example, mechanochemical vs. solution-phase synthesis may yield divergent reaction pathways . Systematic replication under controlled conditions (e.g., solvent, temperature) and DFT calculations to model transition states can clarify discrepancies . Peer validation of datasets is critical for resolving conflicting results .

Q. How can this compound be utilized in heterojunction materials for electronic applications?

  • Methodological Answer : Electropolymerized this compound forms p-type semiconductors. When combined with n-type materials (e.g., TiO₂), the resulting heterojunctions exhibit rectifying behavior and enhanced charge transfer. Characterization via scanning electron microscopy (SEM) and impedance spectroscopy confirms interfacial properties . Applications include chemiresistive sensors for volatile organic compounds (VOCs) .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates LogP (lipophilicity), polar surface area, and dipole moments. For example, fluorination increases LogP by ~0.5 units compared to non-fluorinated anilines, impacting solubility . Software like Gaussian or COSMO-RS models solvent interactions, while molecular docking predicts binding affinities in catalytic applications .

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